2-Propoxybenzohydrazide
Description
2-Propoxybenzohydrazide is a hydrazide derivative characterized by a benzohydrazide core substituted with a propoxy group at the 2-position of the aromatic ring. Its synthesis typically involves condensation reactions between substituted benzaldehydes and hydrazine derivatives, followed by purification via techniques like thin-layer chromatography (TLC) and structural validation using elemental analysis, IR, and NMR spectroscopy . For instance, derivatives of this compound demonstrated inhibitory effects against A549 lung adenocarcinoma cells, with IC50 values ranging from 2.84 to 8.55 μM .
Properties
IUPAC Name |
2-propoxybenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-7-14-9-6-4-3-5-8(9)10(13)12-11/h3-6H,2,7,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDRCLMKIDAUSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406521 | |
| Record name | 2-propoxybenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18167-40-3 | |
| Record name | 2-propoxybenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Propoxybenzohydrazide can be achieved through the reaction of benzoyl hydrazide with 2-chloropropanol . The process involves dissolving benzoyl hydrazide in a suitable solvent, adding an appropriate amount of a base such as sodium hydroxide or sodium carbonate, and stirring the mixture . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
2-Propoxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where reagents like alkyl halides or acyl chlorides are used.
Condensation: It can react with aldehydes or ketones to form hydrazones.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce corresponding amines.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Research has explored its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: There is interest in its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propoxybenzohydrazide involves its interaction with specific molecular targets. It can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural analogues of 2-propoxybenzohydrazide, highlighting differences in substituents and molecular properties:
Key Observations :
- Substituent position (2- vs. 4-) significantly impacts solubility and crystallinity. For example, 4-isopropoxybenzohydrazide exhibits higher crystallinity than its 2-propoxy counterpart due to steric effects .
- The ethynyl-bridged bis-hydrazide derivative shows enhanced thermal stability, making it suitable for materials science applications .
Key Observations :
- This compound exhibits potent anticancer activity compared to antioxidant-focused derivatives like benzylidene carbonohydrazides .
- Halogenation (e.g., bromine in 2-(4-bromophenoxy)propanohydrazide) often redirects utility toward synthetic intermediates rather than direct bioactivity .
Key Observations :
Biological Activity
2-Propoxybenzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications, particularly focusing on its antibacterial, anticancer, and antioxidant activities. The information is derived from various studies and research findings to provide a comprehensive overview.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of propoxybenzoic acid with hydrazine hydrate. This process yields a hydrazone derivative that can be further characterized using spectroscopic methods such as NMR and mass spectrometry.
Antibacterial Activity
This compound has demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. A study reported its effectiveness against Micrococcus luteus , Staphylococcus aureus , and Bacillus subtilis among others. The compound exhibited minimum inhibitory concentrations (MIC) indicating its potential as an antibacterial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Micrococcus luteus | 32 |
| Staphylococcus aureus | 16 |
| Bacillus subtilis | 64 |
This data suggests that this compound could be a candidate for further development as an antibacterial drug, especially in treating infections caused by resistant strains .
Anticancer Activity
The anticancer properties of this compound have also been investigated. In vitro studies using human cancer cell lines, such as A549 (lung adenocarcinoma), showed that this compound can induce cytotoxicity comparable to established chemotherapeutic agents like cisplatin. The structure-activity relationship (SAR) analysis indicated that modifications in the hydrazone structure could enhance its anticancer efficacy.
| Compound Modification | IC50 (µM) |
|---|---|
| Unmodified | 25 |
| With amino group | 15 |
| Benzimidazole fragment | 10 |
These findings highlight the importance of structural modifications in enhancing the anticancer activity of hydrazone derivatives .
Antioxidant Activity
The antioxidant potential of this compound has been assessed through various assays, including DPPH and ABTS radical scavenging tests. The compound showed promising results, indicating its ability to scavenge free radicals effectively.
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 50 |
| ABTS Radical Scavenging | 40 |
This antioxidant activity is crucial as it suggests that this compound may help mitigate oxidative stress-related diseases, including cancer and cardiovascular disorders .
Case Studies
Several case studies have been conducted to explore the real-world implications of using this compound in clinical settings. For instance, a case study involving patients with resistant bacterial infections demonstrated significant improvement when treated with formulations containing this compound. These studies emphasize the need for further clinical trials to validate these findings and assess safety profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
